molecular formula C14H17ClN2OS B8606703 1-(2-chlorophenyl)methyl-5-hydroxymethyl-2-propylthio-1H-imidazole CAS No. 133486-38-1

1-(2-chlorophenyl)methyl-5-hydroxymethyl-2-propylthio-1H-imidazole

Cat. No.: B8606703
CAS No.: 133486-38-1
M. Wt: 296.8 g/mol
InChI Key: ZLLLNMVZWPISGD-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)methyl-5-hydroxymethyl-2-propylthio-1H-imidazole is a useful research compound. Its molecular formula is C14H17ClN2OS and its molecular weight is 296.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

133486-38-1

Molecular Formula

C14H17ClN2OS

Molecular Weight

296.8 g/mol

IUPAC Name

[3-[(2-chlorophenyl)methyl]-2-propylsulfanylimidazol-4-yl]methanol

InChI

InChI=1S/C14H17ClN2OS/c1-2-7-19-14-16-8-12(10-18)17(14)9-11-5-3-4-6-13(11)15/h3-6,8,18H,2,7,9-10H2,1H3

InChI Key

ZLLLNMVZWPISGD-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(N1CC2=CC=CC=C2Cl)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-carboxymethyl-1-(2-chlorophenyl)methyl-2-propylthio-1H-imidazole (3.74 g, 11.5 mmol) in dry tetrahydrofuran (50 ml) was cooled to -78° C. under argon, and a solution of diisobutyl alumninum hydride in toluene (30 ml of 1M) was added dropwise. The mixture was stirred at -78° C. for 1.5 hours, then allowed to slowly warm to room temperature. The reaction was quenched by pouring onto iced dilute acetic acid, the product was extracted into methylene chloride and the organic extracts were washed with water, 5% sodium carbonate solution and brine. The dried, concentrated product was a light tan solid (3.32 g). Crystallization from ethanol/water gave 1-(2-chlorophenyl)methyl-5-hydroxymethyl-2-propylthio-1H-imidazole; mp 98°-101° C.
Name
5-carboxymethyl-1-(2-chlorophenyl)methyl-2-propylthio-1H-imidazole
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-carboxymethyl-1-(2-chlorophenyl)methyl-2-propylthio-1H-imidazole (3.74 g, 11.5 mmol) in dry tetrahydrofuran (50 mL) was cooled to -78° C. under argon, and a solution of diisobutyl aluminum hydride in toluene (30 mL of 1M) was added dropwise. The mixture was stirred at -78° C. for 1.5 hours, then allowed to slowly warm to room temperature. The reaction was quenched by pouring onto iced dilute acetic acid, the product was extracted into methylene chloride, and the organic extracts were washed with water, 5% sodium carbonate solution and brine. The dried, concentrated product was a light tan solid (3.32 g). Crystallization from ethanol/water gave 1-(2-chlorophenyl)methyl-5-hydroxymethyl-2-propylthio-1H-imidazole; mp 98°-101° C.
Name
5-carboxymethyl-1-(2-chlorophenyl)methyl-2-propylthio-1H-imidazole
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 5-carboxymethyl-1-(2-chlorophenyl)methyl-2-propylthio-1H-imidazole (3.74 g, 11.5 mmol) in dry tetrahydrofuran (50 ml) was cooled to 78° C. under argon, and a solution of diisobutyl-alumninum hydride in toluene (30 ml of 1M) was added dropwise. The mixture was stirred at -78° C. for 1.5 hours, then allowed to slowly warm to room temperature. The reation was quenched by pouring onto iced dilute acetic acid, the product was extracted into methylene chloride and the organic extracts were washed with water, 5% sodium carbonate solution and brine. The dried, concentrated product was a light tan solid (3.32 g). Crystallization from ethanol/water gave 1-(2-chlorophenyl)methyl-5-hydroxymethyl-2-propylthio-1H-imidazole; mp 98°-101° C. The title compound is prepared by the procedure of Example 1 [(iii) Method A (i-vi)] using 1-(2-chlorophenyl)methyl-5-hydroxymethyl-2-propylthio-1H-imidazole in place of 2-n-butyl-1-(2-chlorophenyl)methyl-5-hydroxymethyl-1H-imidazole.
Name
5-carboxymethyl-1-(2-chlorophenyl)methyl-2-propylthio-1H-imidazole
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
diisobutyl-alumninum hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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